7-Methylisoindolin-1-one

Description

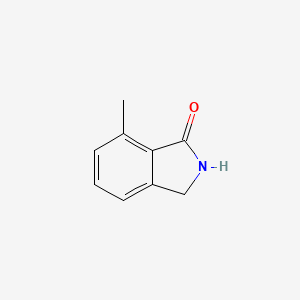

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-2,3-dihydroisoindol-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-3-2-4-7-5-10-9(11)8(6)7/h2-4H,5H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTSDZPSPCZXQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)CNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622225 |

Source

|

| Record name | 7-Methyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65399-02-2 |

Source

|

| Record name | 2,3-Dihydro-7-methyl-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65399-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Methylisoindolin-1-one: Structure, Properties, and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylisoindolin-1-one is a heterocyclic organic compound featuring a fused benzene and pyrrole ring system, forming the isoindolinone core. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. The methyl group at the 7-position influences the compound's steric and electronic properties, potentially modulating its interaction with biological targets. This guide provides a comprehensive overview of the chemical structure, properties, and synthetic strategies for 7-Methylisoindolin-1-one, offering insights for its application in research and drug development.

Chemical Structure and Identification

The foundational structure of 7-Methylisoindolin-1-one is the isoindolinone core, which is a bicyclic system where a benzene ring is fused to a γ-lactam (a five-membered cyclic amide). In this specific derivative, a methyl group is substituted at the 7-position of the aromatic ring.

Caption: Chemical structure of 7-Methylisoindolin-1-one.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 7-methyl-2,3-dihydroisoindol-1-one |

| CAS Number | 65399-02-2[1][2][3] |

| Molecular Formula | C₉H₉NO[1][2][3] |

| Molecular Weight | 147.17 g/mol [2] |

| InChI | InChI=1S/C9H9NO/c1-6-3-2-4-7-5-10-9(11)8(6)7/h2-4H,5H2,1H3,(H,10,11)[1] |

| SMILES | CC1=C2C(=CC=C1)CNC2=O[1] |

Physicochemical Properties

The physicochemical properties of 7-Methylisoindolin-1-one are crucial for its handling, formulation, and behavior in biological systems. The presence of the methyl group can influence its solubility and stability[1].

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical State | Solid | [1] |

| Purity | ≥95% | [2][3] |

| Storage | Sealed in dry, 2-8°C | [3] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 7-Methylisoindolin-1-one. While specific spectra for this compound are not widely published, typical spectral features for the isoindolinone core can be predicted.

1. 1H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Signals in the range of 7.0-8.0 ppm, showing splitting patterns characteristic of a substituted benzene ring.

-

Methylene Protons (-CH2-): A singlet or a pair of doublets in the range of 4.0-4.5 ppm.

-

Methyl Protons (-CH3): A singlet around 2.0-2.5 ppm.

-

Amide Proton (-NH-): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

2. 13C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around 170 ppm.

-

Aromatic Carbons: Multiple signals in the range of 120-145 ppm.

-

Methylene Carbon (-CH2-): A signal around 45-55 ppm.

-

Methyl Carbon (-CH3): A signal in the upfield region, around 15-25 ppm.

3. Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretch: A peak in the region of 3200-3400 cm-1.

-

C-H Stretch (Aromatic and Aliphatic): Peaks just above and below 3000 cm-1.

-

C=O Stretch (Amide): A strong absorption band around 1680-1700 cm-1.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm-1 region.

4. Mass Spectrometry (MS) (Predicted)

-

Molecular Ion Peak (M+): A peak at m/z = 147, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Fragmentation would likely involve the loss of CO (m/z = 119) and subsequent rearrangements of the isoindole ring.

Synthetic Approaches

The synthesis of isoindolinones can be achieved through various methods. A common and effective strategy involves the reductive amination of 2-carboxybenzaldehydes or related precursors.

Proposed Synthesis: Reductive Amination of 2-Formyl-3-methylbenzoic Acid

A plausible and efficient route to 7-Methylisoindolin-1-one involves the tandem reductive amination and intramolecular amidation of 2-formyl-3-methylbenzoic acid with an ammonia source. This approach is attractive due to the availability of the starting materials and the often mild reaction conditions.

Caption: Proposed synthetic workflow for 7-Methylisoindolin-1-one.

Experimental Protocol: Conceptual Step-by-Step Methodology

This protocol is a conceptualized procedure based on general methods for isoindolinone synthesis. Optimization of specific conditions would be necessary.

-

Reaction Setup: To a solution of 2-formyl-3-methylbenzoic acid in a suitable solvent (e.g., methanol or ethanol), add an ammonia source, such as ammonium acetate.

-

Imine Formation: Stir the mixture at room temperature to facilitate the formation of the intermediate imine.

-

Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or a similar hydride source, portion-wise to the reaction mixture. The choice of a mild reducing agent is crucial to selectively reduce the imine in the presence of the carboxylic acid.

-

Cyclization: Upon reduction of the imine to the corresponding amine, intramolecular cyclization via amidation is expected to occur, potentially with gentle heating, to form the lactam ring of 7-Methylisoindolin-1-one.

-

Workup and Purification: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction carefully. Extract the product with an appropriate organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield pure 7-Methylisoindolin-1-one.

Causality Behind Experimental Choices:

-

Solvent: Protic solvents like methanol or ethanol are often used as they can dissolve the starting materials and are compatible with the reducing agents.

-

Ammonia Source: Ammonium acetate is a convenient source of ammonia and also acts as a buffer.

-

Reducing Agent: Sodium cyanoborohydride is selective for the reduction of imines over carbonyls and carboxylic acids under mildly acidic conditions, which is ideal for this one-pot reaction.

Biological Significance and Potential Applications

The isoindolinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of isoindolinone have demonstrated a wide range of pharmacological activities.

Potential Therapeutic Areas:

-

Oncology: Many isoindolinone derivatives have been investigated as anticancer agents. They can act as inhibitors of various enzymes involved in cancer progression, such as kinases and poly (ADP-ribose) polymerase (PARP).

-

Inflammation and Immunology: Certain isoindolinone-based compounds have shown anti-inflammatory and immunomodulatory effects.

-

Central Nervous System (CNS) Disorders: The isoindolinone core has been incorporated into molecules targeting CNS disorders.

The methyl group at the 7-position of 7-Methylisoindolin-1-one can serve as a handle for further chemical modification to explore structure-activity relationships (SAR) and to optimize pharmacokinetic and pharmacodynamic properties for specific therapeutic targets.

Conclusion

7-Methylisoindolin-1-one is a valuable heterocyclic compound with a chemical structure that holds significant promise for the development of novel therapeutics. While specific experimental data for this molecule is not extensively documented in publicly available literature, its synthesis can be approached through established methods for isoindolinone formation. Further experimental characterization of its physicochemical properties and biological activity is warranted to fully explore its potential in drug discovery and development. This guide provides a foundational understanding of 7-Methylisoindolin-1-one for researchers and scientists in the field.

References

-

Figshare. 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. [Link]

-

Lead Sciences. 7-Methylisoindolin-1-one. [Link]

-

XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 65399-02-2 Name:. [Link]

-

AbacipharmTech. 7-Methylisoindolin-1-one. [Link]

-

PubChem. 7-(Hydroxymethyl)isoindolin-1-one. [Link]

-

PubChem. 6-hydroxy-7-methyl-2,3-dihydro-1H-isoindol-1-one. [Link]

-

Organic Chemistry Portal. Synthesis of isoindolinones. [Link]

-

NIH. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. [Link]

-

NIH. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. [Link]

-

NIH. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. [Link]

-

ResearchGate. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. [Link]

Sources

The Isoindolin-1-one Scaffold: A Privileged Motif in Drug Discovery with a Focus on 7-Methylisoindolin-1-one

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The isoindolin-1-one core is a prominent structural motif found in a multitude of biologically active compounds, demonstrating a remarkable range of pharmacological properties.[1] This technical guide provides an in-depth exploration of the biological activities associated with the isoindolin-1-one scaffold, with a specific focus on the potential of 7-Methylisoindolin-1-one as a basis for novel therapeutic agents. While direct biological data on 7-Methylisoindolin-1-one is nascent, this document synthesizes the extensive research on related analogs to project its potential therapeutic applications and provides a comprehensive framework for its investigation. We will delve into established mechanisms of action, propose robust experimental protocols for screening and characterization, and present a forward-looking perspective on the future of this compound class in medicine.

The Isoindolin-1-one Scaffold: A Versatile Pharmacophore

The isoindolin-1-one framework, a benzo-fused γ-lactam, is a cornerstone in medicinal chemistry due to its synthetic accessibility and its ability to interact with a wide array of biological targets.[1][2] Its rigid, planar structure, combined with the presence of a hydrogen bond donor and acceptor, allows for diverse and specific interactions with enzyme active sites and receptor binding pockets. The strategic placement of substituents on the aromatic ring and the nitrogen atom can profoundly modulate the compound's pharmacological profile, leading to highly potent and selective agents.[3]

The isoindolin-1-one nucleus is a key component in numerous compounds that have entered clinical trials and are used as therapeutic agents for a variety of conditions, including cancer, inflammation, and neurological disorders.[1][3][4] This established track record underscores the therapeutic potential inherent in this scaffold.

Biological Activities of Isoindolin-1-one Derivatives: A Landscape of Therapeutic Potential

The versatility of the isoindolin-1-one scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives. The following sections highlight key therapeutic areas where this compound class has shown significant promise.

Anticancer Activity

Isoindolin-1-one derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer.

-

Cyclin-Dependent Kinase (CDK) Inhibition: Certain isoindolin-1-ones have been identified as potent inhibitors of cyclin-dependent kinases, particularly CDK7.[4] CDK7 is a crucial component of the transcriptional machinery and cell cycle regulation, making it an attractive target for cancer therapy.[4] Virtual screening and molecular docking studies have suggested that the isoindolin-1-one scaffold can form stable hydrogen bonding interactions with key amino acid residues in the active site of CDK7.[4] The 7-methyl substitution on the aromatic ring of 7-Methylisoindolin-1-one could potentially enhance binding affinity through hydrophobic interactions within the kinase domain.

-

Poly (ADP-ribose) Polymerase (PARP) Inhibition: Novel isoindolin-1-one derivatives have been discovered as potent inhibitors of PARP1, a key enzyme in DNA repair.[5] Inhibition of PARP1 is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[5] The isoindolin-1-one core can be elaborated to occupy the nicotinamide binding pocket of PARP1, leading to potent enzymatic inhibition.

-

General Cytotoxicity: A range of isoindolin-1-one-3-phosphonates have demonstrated significant cytotoxic effects against various human cancer cell lines, including MDA-MB-231 and MCF-7.[6][7]

Neurological Applications

The isoindolin-1-one scaffold has also been extensively explored for its potential in treating neurological disorders.

-

GABA-A Receptor Modulation: A series of 2,7-disubstituted isoindolin-1-one derivatives have been identified as potent positive allosteric modulators (PAMs) of GABA-A receptors.[3] These compounds enhance the activity of the major inhibitory neurotransmitter in the central nervous system, GABA, and have shown significant antiepileptic efficacy in preclinical models.[3] The presence of a methyl group at the 7-position could influence the interaction with specific GABA-A receptor subtypes.

-

BACE1 Inhibition for Alzheimer's Disease: Imidazopyridines containing an isoindoline-1,3-dione framework have been designed as inhibitors of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[8] BACE1 is a key enzyme in the production of amyloid-beta peptides, which are central to the pathology of Alzheimer's disease. The phthalimide moiety of these compounds orients towards the flap pocket of the enzyme, engaging in hydrophobic interactions.[8]

Enzyme Inhibition

Beyond cancer and neurology, isoindolin-1-one derivatives have shown inhibitory activity against a variety of other enzymes.

-

Carbonic Anhydrase Inhibition: Novel isoindolin-1-one derivatives have demonstrated potent inhibitory activity against human carbonic anhydrase (hCA) I and II isoforms with Ki values in the low nanomolar range.[9] Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[9]

Antimicrobial and Antioxidant Potential

Several studies have reported the antimicrobial and antioxidant properties of isoindolin-1-one derivatives.[6][9] These compounds have shown activity against various bacterial and fungal strains.[6][7]

Investigating the Biological Activity of 7-Methylisoindolin-1-one: A Proposed Research Workflow

Given the diverse biological activities of the isoindolin-1-one scaffold, a systematic approach is required to elucidate the specific pharmacological profile of 7-Methylisoindolin-1-one. The following workflow outlines a comprehensive research plan.

Figure 1: A comprehensive workflow for the biological evaluation of 7-Methylisoindolin-1-one.

Phase 1: In Silico & In Vitro Screening

The initial phase focuses on identifying potential biological targets and confirming the activity of 7-Methylisoindolin-1-one through in vitro assays.

-

Target Identification and Virtual Screening: Based on the known activities of isoindolin-1-one derivatives, a panel of potential targets should be selected, including CDKs, PARPs, GABA-A receptors, carbonic anhydrases, and BACE1. Molecular docking studies can be performed to predict the binding affinity and mode of 7-Methylisoindolin-1-one to these targets.

-

Synthesis and Characterization: While 7-Methylisoindolin-1-one is commercially available, in-house synthesis may be required for producing analogs for SAR studies.[10] Standard organic synthesis techniques can be employed, followed by thorough characterization using NMR, mass spectrometry, and elemental analysis.[2][11]

-

Primary Enzyme/Receptor Binding Assays: A battery of biochemical assays should be conducted to determine the inhibitory (IC50) or binding (Ki) constants of 7-Methylisoindolin-1-one against the selected targets.

-

Cell-Based Functional Assays: Hits from the primary screening should be further evaluated in relevant cell-based assays to confirm their biological activity in a more physiological context. For example, cancer cell proliferation assays, neuronal activity assays, or enzyme activity assays in cell lysates.

Phase 2: Lead Optimization and Mechanistic Studies

Once a primary biological activity is confirmed, the focus shifts to understanding the mechanism of action and improving the compound's properties.

-

Structure-Activity Relationship (SAR) Studies: A library of analogs of 7-Methylisoindolin-1-one should be synthesized to explore the impact of modifications at various positions on the isoindolin-1-one scaffold.

-

Mechanism of Action (MoA) Elucidation: Detailed biochemical and cellular studies should be performed to unravel the precise mechanism by which 7-Methylisoindolin-1-one exerts its biological effect. This may involve techniques such as Western blotting, quantitative PCR, and reporter gene assays.

-

Off-Target Profiling: To assess the selectivity of 7-Methylisoindolin-1-one, it should be screened against a panel of related and unrelated targets.

-

ADME/Tox Profiling: Preliminary assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties is crucial for identifying potential liabilities early in the drug discovery process.

Phase 3: In Vivo Validation

Promising lead compounds from Phase 2 should be advanced to in vivo studies to evaluate their efficacy and safety in animal models.

-

Animal Model Selection: The choice of animal model will depend on the identified therapeutic area (e.g., xenograft models for cancer, seizure models for epilepsy).

-

Efficacy Studies: The ability of 7-Methylisoindolin-1-one to produce the desired therapeutic effect in the chosen animal model should be evaluated.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: These studies will establish the relationship between the drug concentration in the body and its pharmacological effect.

-

Preliminary Toxicology: Initial safety assessment in animals is necessary to identify any potential adverse effects.

Detailed Experimental Protocols

To facilitate the investigation of 7-Methylisoindolin-1-one, detailed protocols for key in vitro assays are provided below.

Protocol: In Vitro CDK7 Inhibition Assay (Kinase-Glo® Assay)

This protocol describes a luminescent kinase assay to measure the inhibitory activity of 7-Methylisoindolin-1-one against CDK7.

Materials:

-

Recombinant human CDK7/Cyclin H/MNAT1 complex

-

CDK7 substrate peptide (e.g., a peptide derived from the C-terminal domain of RNA polymerase II)

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

7-Methylisoindolin-1-one

-

Staurosporine (positive control)

-

Assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

White, opaque 384-well plates

Procedure:

-

Prepare a serial dilution of 7-Methylisoindolin-1-one and staurosporine in DMSO.

-

In a 384-well plate, add 5 µL of assay buffer.

-

Add 0.1 µL of the compound dilutions or DMSO (vehicle control).

-

Add 2.5 µL of a solution containing the CDK7 enzyme and substrate peptide in assay buffer.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for CDK7.

-

Incubate the plate at room temperature for 1 hour.

-

Add 10 µL of Kinase-Glo® reagent to each well.

-

Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Figure 2: Workflow for the in vitro CDK7 inhibition assay.

Protocol: Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of 7-Methylisoindolin-1-one on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7 breast cancer cells)

-

Complete cell culture medium

-

7-Methylisoindolin-1-one

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare a serial dilution of 7-Methylisoindolin-1-one and doxorubicin in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions or medium with DMSO (vehicle control).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Future Perspectives and Conclusion

The isoindolin-1-one scaffold represents a highly privileged structure in medicinal chemistry, with a proven track record of producing clinically relevant therapeutic agents. While the specific biological activities of 7-Methylisoindolin-1-one remain to be fully elucidated, the extensive body of research on related analogs strongly suggests its potential as a valuable starting point for the development of novel drugs targeting a range of diseases, particularly in the areas of oncology and neurology. The strategic placement of the methyl group at the 7-position offers a unique opportunity to fine-tune the pharmacological properties of the isoindolin-1-one core, potentially leading to compounds with improved potency, selectivity, and pharmacokinetic profiles.

The comprehensive research workflow and detailed experimental protocols provided in this guide offer a robust framework for academic and industrial researchers to unlock the therapeutic potential of 7-Methylisoindolin-1-one and its derivatives. A systematic and multidisciplinary approach, combining computational methods, synthetic chemistry, and rigorous biological evaluation, will be essential for translating the promise of this compound class into tangible clinical benefits. The continued exploration of the chemical space around the isoindolin-1-one scaffold is a compelling endeavor that holds the potential to deliver the next generation of innovative medicines.

References

-

Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PubMed Central. Available at: [Link]

-

7-Methylisoindolin-1-one - AbacipharmTech-Global Chemical supplier. Available at: [Link]

-

Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - NIH. Available at: [Link]

-

Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - NIH. Available at: [Link]

-

1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Available at: [Link]

-

Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy - PubMed. Available at: [Link]

-

Synthesis of isoindolinones - Organic Chemistry Portal. Available at: [Link]

-

One pot multicomponent synthesis of methyl Isoindoline‐1,3‐dione/... - ResearchGate. Available at: [Link]

-

(PDF) An Efficient, Three-Component Synthesis of Isoindolin-1-One-3-Phosphonates Under Mild and Solvent-Free Conditions and Their Biological Activities - ResearchGate. Available at: [Link]

-

Discovery of imidazopyridines containing isoindoline-1,3-dione framework as a new class of BACE1 inhibitors: Design, synthesis and SAR analysis - ResearchGate. Available at: [Link]

-

Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed. Available at: [Link]

-

(PDF) In Vitro Bioactivities of Isoindolin-1-3-Phosophonate Compounds - ResearchGate. Available at: [Link]

-

Biological Activities of Lichen-Derived Monoaromatic Compounds - PMC - PubMed Central. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isoindolinone synthesis [organic-chemistry.org]

- 3. Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 7-Methylisoindolin-1-one - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 11. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 7-Methylisoindolin-1-one

Introduction

7-Methylisoindolin-1-one is a substituted isoindolinone, a class of nitrogen-containing heterocyclic compounds. The isoindolinone core is a significant pharmacophore found in a variety of biologically active molecules and natural products.[1][2] These compounds have garnered considerable attention in the fields of medicinal chemistry and drug development due to their diverse pharmacological activities, which include acting as antitumor, anticonvulsant, and histone deacetylase (HDAC) inhibitors.[1][3] The strategic placement of a methyl group at the 7-position of the isoindolinone scaffold can significantly influence its biological activity and pharmacokinetic properties. This guide provides a comprehensive overview of the primary synthetic pathways to 7-Methylisoindolin-1-one, offering in-depth technical details and insights for researchers and professionals in drug development.

Retrosynthetic Analysis

A logical retrosynthetic analysis of 7-Methylisoindolin-1-one reveals several potential synthetic disconnections. The most straightforward approach involves the formation of the lactam ring, which is the core feature of the isoindolinone structure. This can be conceptually broken down into key bond formations, primarily the C-N bond.

Caption: Retrosynthetic approach for 7-Methylisoindolin-1-one.

This analysis points towards precursors that contain the necessary carbon skeleton and functional groups poised for cyclization. Common strategies involve intramolecular reactions of ortho-substituted benzene derivatives.

Key Synthetic Pathways

Several synthetic strategies have been developed for the synthesis of the isoindolinone scaffold.[4] While direct synthesis of 7-Methylisoindolin-1-one is not extensively detailed in publicly available literature, established methods for substituted isoindolinones can be adapted. The following sections will explore plausible and efficient pathways.

Pathway 1: From 2-Methyl-6-formylbenzoic Acid

This pathway represents a classical and reliable approach to the isoindolinone core, involving the reductive amination of a suitably substituted benzaldehyde followed by intramolecular cyclization.

Reaction Scheme:

Sources

- 1. jocpr.com [jocpr.com]

- 2. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoindolinone synthesis [organic-chemistry.org]

7-Methylisoindolin-1-one mechanism of action

An In-Depth Technical Guide on the Mechanism of Action of 7-Methylisoindolin-1-one and Its Derivatives

Introduction

The isoindolin-1-one scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects.[2][3][4][5] This guide focuses on the potential mechanisms of action of 7-Methylisoindolin-1-one, a specific derivative of this versatile scaffold. While direct studies on 7-Methylisoindolin-1-one are not extensively documented in publicly available literature, this guide will provide a comprehensive overview of the established mechanisms of action for the broader isoindolin-1-one class. Furthermore, we will explore a hypothesis-driven approach to understanding how the 7-methyl substitution may influence these biological activities and outline the experimental protocols necessary to elucidate its precise mechanism of action.

This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and a practical framework for investigating novel isoindolin-1-one derivatives.

Established Mechanisms of Action of Isoindolin-1-one Derivatives

The therapeutic potential of isoindolin-1-one derivatives stems from their ability to interact with a variety of biological targets. The following sections detail the most well-characterized mechanisms of action for this class of compounds.

Histone Deacetylase (HDAC) Inhibition

A significant number of isoindolin-1-one derivatives have been developed as potent inhibitors of histone deacetylases (HDACs), which are crucial enzymes in epigenetic regulation.[6] HDACs remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. By inhibiting HDACs, isoindolin-1-one derivatives can induce histone hyperacetylation, leading to a more open chromatin structure and the re-expression of genes that control cell cycle arrest, differentiation, and apoptosis.

Several studies have reported isoindolin-1-one derivatives with nanomolar IC50 values against specific HDAC isoforms, particularly HDAC1, 2, and 3.[6] The mechanism of inhibition often involves the isoindolin-1-one scaffold acting as a zinc-binding group, chelating the zinc ion in the active site of the HDAC enzyme.

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Isoindolin-1-one derivatives have been investigated as potential CDK inhibitors, with a particular focus on CDK7. CDK7 is a component of the CDK-activating kinase (CAK) complex, which is essential for the activation of other CDKs, and it also plays a role in regulating transcription. Inhibition of CDK7 by isoindolin-1-one derivatives can lead to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies suggest that the isoindolin-1-one scaffold can fit into the ATP-binding pocket of CDK7, forming key hydrogen bond interactions with amino acid residues in the active site.

Modulation of GABAA Receptors

The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and a key target for antiepileptic drugs. Certain 2,7-disubstituted isoindolin-1-one derivatives have been identified as positive allosteric modulators (PAMs) of GABAA receptors.[7] These compounds bind to a site on the receptor that is distinct from the GABA binding site and enhance the receptor's response to GABA, leading to increased chloride ion influx and neuronal hyperpolarization. This potentiation of inhibitory neurotransmission underlies their antiepileptic efficacy.[7]

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer. Novel isoindolin-1-one derivatives have been synthesized and shown to be potent inhibitors of human carbonic anhydrase (hCA) isoforms I and II.[4] The inhibitory activity of these compounds is often in the low nanomolar range, and they are thought to coordinate with the zinc ion in the enzyme's active site.[4]

Potential Mechanism of Action of 7-Methylisoindolin-1-one: A Hypothesis-Driven Approach

The introduction of a methyl group at the 7-position of the isoindolin-1-one scaffold can significantly influence its pharmacokinetic and pharmacodynamic properties. While the precise mechanism of action of 7-Methylisoindolin-1-one remains to be elucidated, we can hypothesize its potential biological activities based on the known mechanisms of the parent scaffold and the influence of methyl substitutions in medicinal chemistry.

The methyl group could:

-

Enhance binding affinity: The methyl group may provide additional hydrophobic interactions with the target protein, leading to increased potency.

-

Improve selectivity: The steric bulk of the methyl group could favor binding to one target over another, resulting in a more selective inhibitor.

-

Alter metabolic stability: The methyl group may block a site of metabolism, leading to a longer half-life and improved pharmacokinetic profile.

Based on these principles, 7-Methylisoindolin-1-one could potentially act as a more potent or selective inhibitor of HDACs, CDKs, or carbonic anhydrases, or as a modulator of GABAA receptors.

Experimental Protocols for Elucidating the Mechanism of Action

To determine the specific mechanism of action of 7-Methylisoindolin-1-one, a systematic experimental approach is required. The following protocols provide a framework for this investigation.

Enzyme Inhibition Assays

Objective: To determine if 7-Methylisoindolin-1-one inhibits the activity of specific enzymes such as HDACs, CDKs, or carbonic anhydrases.

Methodology:

-

Reagents and Materials: Recombinant human enzymes (e.g., HDAC1, CDK7/cyclin H, hCA II), appropriate substrates, assay buffers, and 7-Methylisoindolin-1-one.

-

Procedure: a. Prepare a series of dilutions of 7-Methylisoindolin-1-one. b. In a microplate, combine the enzyme, substrate, and varying concentrations of the test compound. c. Include appropriate positive and negative controls. d. Incubate the plate at the optimal temperature for the enzyme. e. Measure the enzyme activity using a suitable detection method (e.g., fluorescence, luminescence, or colorimetric).

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

Cellular Assays

Objective: To evaluate the effect of 7-Methylisoindolin-1-one on cancer cell proliferation, cell cycle progression, and apoptosis.

Methodology:

-

Cell Culture: Culture a relevant cancer cell line (e.g., a breast cancer cell line for CDK7 inhibition studies).

-

Proliferation Assay (e.g., MTT or WST-1): a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of 7-Methylisoindolin-1-one for a specified period (e.g., 72 hours). c. Add the proliferation reagent and measure the absorbance to determine cell viability.

-

Cell Cycle Analysis (Flow Cytometry): a. Treat cells with 7-Methylisoindolin-1-one for 24-48 hours. b. Harvest the cells, fix them in ethanol, and stain with a DNA-binding dye (e.g., propidium iodide). c. Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

-

Apoptosis Assay (e.g., Annexin V/PI Staining): a. Treat cells with 7-Methylisoindolin-1-one. b. Stain the cells with Annexin V-FITC and propidium iodide. c. Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

Western Blot Analysis

Objective: To investigate the effect of 7-Methylisoindolin-1-one on specific signaling pathways.

Methodology:

-

Protein Extraction: Treat cells with 7-Methylisoindolin-1-one, then lyse the cells to extract total protein.

-

SDS-PAGE and Western Blotting: a. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane. c. Probe the membrane with primary antibodies against proteins of interest (e.g., acetylated histones, p-CDK7, cleaved caspase-3). d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. e. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Signaling Pathway of HDAC Inhibition

Caption: Proposed signaling pathway of HDAC inhibition by 7-Methylisoindolin-1-one.

Experimental Workflow for Mechanism of Action Studies

Caption: A generalized experimental workflow for elucidating the mechanism of action.

Conclusion and Future Directions

The isoindolin-1-one scaffold represents a highly versatile platform for the development of novel therapeutics. While the specific mechanism of action of 7-Methylisoindolin-1-one is yet to be fully characterized, the extensive research on related derivatives provides a strong foundation for future investigations. The potential for this compound to act as a potent and selective inhibitor of key cellular targets such as HDACs and CDKs warrants further exploration.

Future research should focus on the systematic evaluation of 7-Methylisoindolin-1-one using the experimental protocols outlined in this guide. A comprehensive understanding of its mechanism of action will be crucial for its potential development as a therapeutic agent.

References

-

Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. PubMed. [Link]

-

Properties and Functions of Isoindoline: A Short Review. JETIR. [Link]

-

Progress in Isoindolone Alkaloid Derivatives from Marine Microorganism: Pharmacology, Preparation, and Mechanism. MDPI. [Link]

-

Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health. [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. [Link]

-

Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. National Institutes of Health. [Link]

-

Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. National Institutes of Health. [Link]

-

Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives. ResearchGate. [Link]

-

Synthesis of isoindolinones. Organic Chemistry Portal. [Link]

-

Synthesis of isoindolin-1-one derivatives via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation. PubMed. [Link]

-

Anti-Tubercular Activity of Substituted 7-Methyl and 7-Formylindolizines and In Silico Study for Prospective Molecular Target Identification. National Institutes of Health. [Link]

-

Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy. PubMed. [Link]

-

Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Hindawi. [Link]

-

Synthesis, Biological Properties, In Silico ADME, Molecular Docking Studies, and FMO Analysis of Chalcone Derivatives as Promising Antioxidant and Antimicrobial Agents. National Institutes of Health. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jetir.org [jetir.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isoindolinone Core: From Discovery to the Synthesis of 7-Methylisoindolin-1-one

This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of the isoindolin-1-one scaffold, a privileged structure in medicinal chemistry. We will delve into the foundational synthetic strategies and culminate in a detailed, field-proven protocol for the synthesis of a specific derivative, 7-Methylisoindolin-1-one, illustrating the practical application of established chemical principles.

Introduction: The Isoindolinone Scaffold - A Century of Chemical and Biological Significance

The isoindolin-1-one framework, a fused benzopyrrole ring system, has been a subject of scientific inquiry for over a century.[1][2] This benzo-fused γ-lactam is not merely a synthetic curiosity but is a recurring motif in a wide array of natural products and pharmaceutically active compounds.[3][4][5] Its derivatives have demonstrated a broad spectrum of biological activities, including roles as anticancer, antimicrobial, anti-inflammatory, and central nervous system-acting agents.

The inherent structural rigidity and the ability to present substituents in a well-defined three-dimensional space make the isoindolinone core an attractive scaffold for drug design. The journey from its initial discovery to its current status as a cornerstone of medicinal chemistry is a testament to the enduring power of organic synthesis.

The Genesis of a Scaffold: Early Synthetic Endeavors

The history of the isoindolinone core is intertwined with the development of fundamental organic reactions. Early syntheses were often multi-step, low-yielding, and lacked the elegance of modern methodologies. However, these pioneering efforts laid the groundwork for the sophisticated synthetic strategies employed today.

One of the earliest and most straightforward approaches to the isoindolinone core involved the reduction of N-substituted phthalimides. This method, while effective, is dependent on the availability of the corresponding phthalimide and can sometimes lead to over-reduction or other side products.

Another classical approach involves the intramolecular cyclization of 2-substituted benzoic acid derivatives. For instance, the cyclization of 2-(aminomethyl)benzoic acid or its esters provides a direct route to the parent isoindolin-1-one. These early methods, though historically significant, often required harsh reaction conditions and were limited in their substrate scope.

Modern Synthetic Strategies: Versatility and Efficiency

The advent of transition metal-catalyzed cross-coupling reactions and novel cyclization strategies has revolutionized the synthesis of isoindolinones. These modern methods offer greater efficiency, milder reaction conditions, and broader functional group tolerance.

Palladium-Catalyzed Carbonylative Cyclization

A powerful modern technique involves the palladium-catalyzed carbonylation of 2-halobenzylamines. In this approach, a carbon monoxide molecule is inserted, followed by an intramolecular cyclization to form the isoindolinone ring. This method is highly versatile and allows for the introduction of a wide range of substituents on both the aromatic ring and the nitrogen atom.

Reductive C-N Coupling and Intramolecular Amidation

More recent advancements include the use of platinum nanowires as catalysts for the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde with various amines.[6] This one-pot procedure under a hydrogen atmosphere offers an efficient and atom-economical route to N-substituted isoindolinones.[6]

Intramolecular Diels-Alder Reactions

For the construction of complex, polycyclic systems containing the isoindolinone moiety, the intramolecular Diels-Alder reaction has proven to be a formidable strategy.[1][2][7] This approach allows for the stereocontrolled formation of multiple rings in a single step, showcasing the power of pericyclic reactions in complex molecule synthesis.[1][2][7]

The Significance of Methyl Substitution: A Case for 7-Methylisoindolin-1-one

The introduction of a methyl group onto the aromatic ring of a bioactive scaffold can have profound effects on its pharmacological properties. Methyl groups can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[8][9][10] Specifically, a methyl group at the 7-position of the isoindolinone core can sterically influence the conformation of the molecule and potentially block sites of metabolic oxidation, thereby increasing its in vivo half-life. While the specific biological activity of 7-Methylisoindolin-1-one is not extensively documented in publicly available literature, its synthesis is a logical step in the exploration of the structure-activity relationship (SAR) of isoindolinone-based compounds.

Proposed Synthesis of 7-Methylisoindolin-1-one: A Practical Approach

Given the lack of a specifically documented discovery of 7-Methylisoindolin-1-one, we present a robust and logical synthetic route based on well-established methodologies. The chosen strategy is an adaptation of the classical approach involving the cyclization of a substituted benzoic acid derivative, which offers a reliable and scalable synthesis.

The synthesis commences with commercially available 2-bromo-3-methylbenzoic acid. This starting material provides the necessary substitution pattern to ultimately yield the desired 7-methylisoindolinone.

Synthetic Workflow Diagram

Caption: Proposed synthetic pathway for 7-Methylisoindolin-1-one.

Step-by-Step Experimental Protocol

Expert Insight: This protocol is designed as a self-validating system. Each step includes purification and characterization to ensure the identity and purity of the intermediate before proceeding to the next stage. This mitigates the risk of carrying impurities forward, which could complicate subsequent reactions and final product isolation.

Step 1: Synthesis of 2-Bromo-3-methylbenzoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-3-methylbenzoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂, 2.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.

-

The resulting crude 2-bromo-3-methylbenzoyl chloride is used in the next step without further purification.

Step 2: Synthesis of 2-Bromo-N-(methoxymethyl)-3-methylbenzamide

-

Dissolve the crude 2-bromo-3-methylbenzoyl chloride in anhydrous dichloromethane (DCM).

-

In a separate flask, prepare a solution of methoxyamine hydrochloride (1.2 eq) and pyridine (2.5 eq) in DCM.

-

Slowly add the acid chloride solution to the methoxyamine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired amide.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 3: Synthesis of 2-(Bromomethyl)-N-(methoxymethyl)-3-methylbenzamide

-

Dissolve the amide from the previous step in carbon tetrachloride (CCl₄).

-

Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Heat the mixture to reflux and irradiate with a UV lamp for 4 hours.

-

Monitor the reaction by TLC.

-

After cooling, filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the benzylic bromide.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 4: Synthesis of 7-Methyl-2-(methoxymethyl)isoindolin-1-one

-

Dissolve the benzylic bromide in anhydrous tetrahydrofuran (THF).

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 6 hours.

-

Monitor the cyclization by TLC.

-

Carefully quench the reaction with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to obtain the N-protected isoindolinone.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 5: Synthesis of 7-Methylisoindolin-1-one

-

Dissolve the N-protected isoindolinone in a mixture of THF and 6 M HCl.

-

Heat the reaction mixture to 50 °C for 4 hours.

-

Monitor the deprotection by TLC.

-

After cooling, neutralize the reaction with saturated NaHCO₃.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the final product by recrystallization or column chromatography.

-

Characterize the final product, 7-Methylisoindolin-1-one, by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point analysis.

Physicochemical and Spectroscopic Data (Hypothetical)

The following table summarizes the expected data for the key compounds in the synthesis of 7-Methylisoindolin-1-one.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR signals (δ, ppm) |

| 2-Bromo-3-methylbenzoic Acid | C₈H₇BrO₂ | 215.04 | 12.0-13.0 (s, 1H, COOH), 7.2-7.8 (m, 3H, Ar-H), 2.4 (s, 3H, CH₃) |

| 7-Methylisoindolin-1-one | C₉H₉NO | 147.17 | 7.2-7.5 (m, 3H, Ar-H), 4.4 (s, 2H, CH₂), 2.3 (s, 3H, CH₃) |

Future Outlook

The isoindolinone scaffold continues to be a fertile ground for drug discovery and development. The synthesis of derivatives such as 7-Methylisoindolin-1-one allows for the systematic exploration of chemical space and the fine-tuning of pharmacological activity. Future research will undoubtedly uncover novel biological activities for this versatile heterocyclic system and lead to the development of new therapeutic agents. The synthetic methodologies will also continue to evolve, with a focus on greener, more efficient, and atom-economical processes.

References

-

An Intramolecular Diels–Alder Approach to the Isoindolinone Core of AZD8154. Organic Process Research & Development. [Link]

-

Synthesis of functionalized isoindolinones 7.12 and 7.14. ResearchGate. [Link]

-

Complete biosynthesis of the fungal alkaloid zinnimidine: Biochemical insights into the isoindolinone core formation. Proceedings of the National Academy of Sciences. [Link]

-

The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry. [Link]

-

Complete biosynthesis of the fungal alkaloid zinnimidine: Biochemical insights into the isoindolinone core formation. ResearchGate. [Link]

-

Synthetic routes to isoindolinones. ResearchGate. [Link]

-

The synthetic methods for isoindolinones. ResearchGate. [Link]

-

Synthesis of isoindolinones. Organic Chemistry Portal. [Link]

-

Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health. [Link]

-

The chemistry of isoindole natural products. Beilstein Journals. [Link]

-

Acid‐mediated synthesis of N‐substituted isoindolinones 7.71. ResearchGate. [Link]

-

Synthesis of extended, π-conjugated isoindolin-1-ones. The Journal of Organic Chemistry. [Link]

-

Synthesis of isoindolin-1-one compounds 10a–f. ResearchGate. [Link]

-

Novel Substituted Isoindolinones Derived from Lawsone: Synthesis, Characterization, Theoretical, Biological Activity and Docking Studies. ResearchGate. [Link]

-

Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives. ResearchGate. [Link]

-

Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum. National Institutes of Health. [Link]

-

Methyl Donors, Epigenetic Alterations, and Brain Health: Understanding the Connection. MDPI. [Link]

-

Methylation: An Ineluctable Biochemical and Physiological Process Essential to the Transmission of Life. National Institutes of Health. [Link]

-

The biological significance of methionine sulfoxide stereochemistry. Journal of Biological Chemistry. [Link]

Sources

- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Complete biosynthesis of the fungal alkaloid zinnimidine: Biochemical insights into the isoindolinone core formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isoindolinone synthesis [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Methylation: An Ineluctable Biochemical and Physiological Process Essential to the Transmission of Life - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The biological significance of methionine sulfoxide stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Isoindolin-1-one Core: A Privileged Scaffold in Drug Discovery

An In-Depth Technical Guide to 7-Methylisoindolin-1-one Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the 7-methylisoindolin-1-one core, a privileged heterocyclic scaffold in medicinal chemistry. We will delve into the synthetic strategies for accessing these molecules, explore their diverse biological activities, elucidate structure-activity relationships, and provide detailed experimental protocols for their synthesis and evaluation.

The isoindolin-1-one framework, a fused γ-lactam, is a structural motif present in a wide array of natural products and synthetic pharmaceutical agents.[1][2] Its prevalence stems from its rigid, yet three-dimensional, structure which allows for the precise positioning of functional groups for optimal interaction with biological targets. This scaffold serves as a versatile building block for constructing compounds with a broad spectrum of biological activities.[3][4]

Notable examples of drugs containing the broader isoindolinone skeleton include the antihypertensive agent Chlortalidone and the immunomodulatory drug Lenalidomide, highlighting the therapeutic success of this chemical class.[5][6][7] The addition of a methyl group at the 7-position specifically modulates the scaffold's physicochemical properties, such as lipophilicity and metabolic stability, which can significantly influence pharmacokinetic and pharmacodynamic profiles, including blood-brain barrier (BBB) penetration.[8]

Synthetic Methodologies: Accessing the 7-Methylisoindolin-1-one Core

The synthesis of isoindolin-1-one derivatives has been an area of intense focus, leading to the development of numerous efficient and versatile methods. These strategies can be broadly categorized into classical cyclization reactions and modern transition-metal-catalyzed approaches.

Key Synthetic Strategies:

-

Multicomponent Reactions (MCRs): One-pot MCRs, such as Ugi-type reactions, offer a highly efficient route to complex isoindolinone scaffolds from simple starting materials like 2-formylbenzoates.[9] This approach is valued for its atom economy and ability to rapidly generate diverse chemical libraries.

-

Intramolecular Cyclization: A common strategy involves the intramolecular amidation or cyclization of precursors, such as substituted 2-cyanobenzaldehydes or 2-formylbenzoic acids, with primary amines.[9][10]

-

Transition Metal-Catalyzed Synthesis: Modern organic synthesis frequently employs transition metals like palladium and rhodium to catalyze the construction of the isoindolinone core via C-H activation, cross-coupling, and carbonylation reactions.[2] These methods provide access to a wide range of substituted derivatives with high functional group tolerance.

-

Ultrasonic-Assisted Synthesis: The use of ultrasonic irradiation can significantly accelerate reaction times and improve yields for the synthesis of isoindolin-1-ones from starting materials like 3-alkylidenephthalides and primary amines.[7]

The introduction of the 7-methyl substituent is typically achieved by starting with a correspondingly substituted precursor, such as methyl 2-formyl-3-methylbenzoate or a related benzoic acid derivative.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent biological screening of 7-methylisoindolin-1-one derivatives.

Caption: A generalized workflow for the synthesis and screening of 7-methylisoindolin-1-one derivatives.

Biological Activities & Therapeutic Potential

Derivatives of the 7-methylisoindolin-1-one core have demonstrated a remarkable diversity of biological activities, positioning them as promising candidates for therapeutic development in several key areas.

A. Anticancer Activity

The isoindolinone scaffold is a cornerstone in the development of novel anticancer agents, acting on various targets.

-

PARP Inhibition: Isoindolinone derivatives show significant promise as Poly(ADP-ribose) polymerase (PARP) inhibitors.[8] Their structural similarity to the nicotinamide moiety of NAD+ allows for competitive inhibition at the enzyme's catalytic site.[8] This mechanism is particularly effective in cancers with deficiencies in homologous recombination repair, inducing synthetic lethality. The physicochemical properties of these derivatives can be tuned for enhanced blood-brain barrier permeability, making them especially promising for the treatment of CNS cancers like glioblastoma.[8]

-

Carbonic Anhydrase (CA) Inhibition: Several novel isoindolinone derivatives have been identified as potent inhibitors of human carbonic anhydrase I and II (hCA I and hCA II), with inhibitory constants (Ki) in the low nanomolar range.[5] CAs are implicated in the progression of various cancers, and their inhibition can disrupt pH regulation in tumor microenvironments.

-

Cyclin-Dependent Kinase (CDK) Inhibition: The isoindolinone core has been explored as a scaffold for developing inhibitors of CDKs, such as CDK7.[11] Since CDK7 is a key regulator of the cell cycle and transcription, its inhibition is a promising strategy for treating malignancies like breast cancer.[11]

B. Central Nervous System (CNS) Activity

The scaffold's ability to cross the blood-brain barrier makes it attractive for CNS drug development.

-

GABA Receptor Modulation: A series of 2,7-disubstituted isoindolin-1-one derivatives have been developed as highly potent positive allosteric modulators (PAMs) of GABA-A receptors.[12] One lead compound, Cpd48, demonstrated significant antiepileptic efficacy in multiple mouse seizure models and possessed desirable pharmacokinetic properties.[12]

-

General CNS Applications: The isoindolinone class has been historically associated with anticonvulsant, antipsychotic, and anti-inflammatory properties.[3][13]

C. Antimicrobial and Antiviral Activity

-

Antibacterial and Antifungal: Various isoindolinone derivatives have shown activity against bacterial and fungal strains, highlighting their potential as multi-target therapeutic agents.[4][5]

-

HIV-1 Integrase Inhibition: Dihydroxyisoindolin-1-one-based compounds have been designed as HIV-1 integrase inhibitors, which are crucial for preventing viral replication.

Data Summary: Biological Activity of Isoindolinone Analogs

| Compound Class/Derivative | Target | Activity Metric | Reported Value | Therapeutic Area | Reference |

| Isoindolinone Derivative 2c | hCA I | Ki | 16.09 ± 4.14 nM | Cancer, Glaucoma | [5] |

| Isoindolinone Derivative 2f | hCA II | Ki | 9.32 ± 2.35 nM | Cancer, Glaucoma | [5] |

| Cpd48 (2,7-disubstituted) | GABA-A Receptor | ED50 (MES model) | 2.68 mg/kg | Epilepsy | [12] |

| Dihydroxyisoindolin-1-one | HIV-1 Integrase | IC50 | Low micromolar | HIV/AIDS | |

| Quinazolinone Analog 7 | CDK9 | IC50 | 0.115 µM | Cancer | [14] |

| Quinazolinone Analog 9 | CDK9 | IC50 | 0.131 µM | Cancer | [14] |

Note: The table includes data from broader isoindolinone and related heterocyclic analogs to demonstrate the scaffold's potential. Ki = Inhibition constant; IC50 = Half-maximal inhibitory concentration; ED50 = Median effective dose.

Visualizing a Key Mechanism: PARP Inhibition Pathway

The following diagram illustrates the principle of synthetic lethality through PARP inhibition in cancer cells with deficient homologous recombination (HR) repair.

Caption: Mechanism of synthetic lethality via PARP inhibition in HR-deficient cancer cells.

Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is crucial for rational drug design. SAR studies on the isoindolinone core have yielded key insights:

-

Substituents on the Phenyl Ring: The nature and position of substituents on the fused benzene ring significantly influence activity. For instance, in a series of N-phenyl substituted analogs, the presence of halogens (F, Cl) or a methyl group maintained or improved antifungal activity compared to an unsubstituted phenyl ring.[15]

-

The N-Substituent: The group attached to the lactam nitrogen is a critical determinant of biological activity and target specificity. Modification of this position is a primary strategy for optimizing potency and pharmacokinetic properties.[12][16]

-

The 7-Methyl Group: The specific inclusion of a 7-methyl group can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. This modification can also introduce steric effects that may favor binding to a specific target or, conversely, prevent binding to off-targets, thereby improving selectivity.

Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for the synthesis and biological evaluation of 7-methylisoindolin-1-one derivatives.

Protocol 1: One-Pot Synthesis of a Novel N-Substituted 7-Methylisoindolin-1-one Derivative

This protocol is adapted from efficient one-pot methods described in the literature.[5] It utilizes a readily available starting material and proceeds under mild conditions.

Materials:

-

2-Formyl-3-methylbenzoic acid

-

Chlorosulfonyl isocyanate (CSI)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA), catalytic amount

-

Desired primary alcohol (e.g., benzyl alcohol)

-

Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-formyl-3-methylbenzoic acid (1.0 eq) and dissolve it in anhydrous DCM (approx. 10 mL per mmol of acid).

-

Activation: Add a catalytic amount of TFA to the solution. While stirring, slowly add chlorosulfonyl isocyanate (1.1 eq) dropwise at room temperature.

-

Intermediate Formation: Allow the mixture to stir at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Nucleophilic Addition: After 2 hours, add the desired primary alcohol (e.g., benzyl alcohol, 1.5 eq) to the reaction mixture.

-

Final Reaction Step: Continue stirring at room temperature for an additional 1-2 hours until the reaction is complete as indicated by TLC.

-

Workup and Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkoxycarbonylmethyl-7-methylisoindolin-1-one derivative.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: WST-1 Cell Viability Assay for Anticancer Screening

This protocol is used to assess the cytotoxic effects of synthesized compounds on cancer cell lines, such as the A549 lung cancer cell line.[5]

Materials:

-

A549 human lung carcinoma cells

-

L929 normal fibroblast cells (for cytotoxicity control)

-

DMEM or appropriate cell culture medium, supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Synthesized 7-methylisoindolin-1-one derivatives dissolved in DMSO (stock solutions)

-

WST-1 (Water Soluble Tetrazolium Salt) reagent

-

96-well cell culture plates

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

-

Cell Seeding: Seed A549 and L929 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium. Allow the cells to adhere and grow for 24 hours in the incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

-

Exposure: After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium and DMSO only as a vehicle control, and wells with untreated cells as a negative control.

-

Incubation: Incubate the plates for 24 hours at 37°C with 5% CO₂.

-

WST-1 Assay: After the incubation period, add 10 µL of the WST-1 reagent to each well.

-

Color Development: Incubate the plates for an additional 1-4 hours, allowing the metabolically active cells to convert the WST-1 reagent into a colored formazan product.

-

Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader. The reference wavelength is typically 620 nm.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Future Directions and Conclusion

The 7-methylisoindolin-1-one scaffold and its analogs represent a highly versatile and promising class of compounds in medicinal chemistry. Their demonstrated efficacy against a range of therapeutically relevant targets—from PARP and CDKs in oncology to GABA-A receptors in neuroscience—underscores their potential for further development.

Future research should focus on:

-

Expanding Chemical Diversity: Synthesizing novel libraries with diverse substitutions at the N-position and other positions on the aromatic ring to explore new biological targets.

-

Structure-Based Drug Design: Utilizing computational tools and X-ray crystallography to design derivatives with improved potency and selectivity for specific targets like PARP1 or CDK7.[11]

-

Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of lead compounds to enhance their ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, improving their suitability as clinical drug candidates.

References

- Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Tre

- Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025).

- Properties and Functions of Isoindoline: A Short Review. (2019).

- Examples of biologically active isoindolinone derivatives.

- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2024). Preprints.org.

- Ultrasonic-assisted-synthesis of isoindolin-1-one deriv

- Structure-activity relationship of the compounds 1–24.

- 6,7-Dihydroxyisoindolin-1-one and 7,8-Dihydroxy-3,4-Dihydroisoquinolin- 1(2H)-one Based HIV-1 Integrase Inhibitors. PubMed.

- Synthesis of isoindolin-1-one derivatives via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amid

- Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy. (2025). PubMed.

- 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia.

- Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. ACS Omega.

- An Efficient, Three-Component Synthesis of Isoindolin-1-One-3-Phosphonates Under Mild and Solvent-Free Conditions and Their Biological Activities.

- Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Deriv

- Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives.

- Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. (2024).

- Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions.

- Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of isoindolin-1-one derivatives via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jetir.org [jetir.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 7-Methylisoindolin-1-one Interactions: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth framework for the in silico investigation of 7-Methylisoindolin-1-one, a small molecule with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document transcends standard protocols by offering a field-proven methodology grounded in scientific integrity and practical application. We will delve into the rationale behind critical experimental choices, from ligand and protein preparation to the nuances of molecular docking, molecular dynamics simulations, and subsequent analyses. The primary objective is to furnish researchers with a robust, self-validating workflow to accurately predict and analyze the molecular interactions of 7-Methylisoindolin-1-one with its biological targets, thereby accelerating the drug discovery and development timeline.

Introduction to 7-Methylisoindolin-1-one and In Silico Modeling

The Therapeutic Promise of Isoindolinone Scaffolds